Cas no 1208446-03-0 (1-{2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-oxoethyl}pyrrolidine-2,5-dione)

1-{2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-oxoethyl}pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 1-{2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-oxoethyl}pyrrolidine-2,5-dione
- 1-[2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
- 1-{2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione
- VU0648275-1
- 1208446-03-0
- AKOS024514837
- F5596-0792
- 1-(2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
-
- Inchi: 1S/C16H20N4O4/c21-12-3-4-13(22)20(12)9-14(23)19-7-5-11(6-8-19)16-18-17-15(24-16)10-1-2-10/h10-11H,1-9H2
- InChI Key: YHGIOKVMUHUEBJ-UHFFFAOYSA-N
- SMILES: O1C(C2CCN(C(CN3C(CCC3=O)=O)=O)CC2)=NN=C1C1CC1
Computed Properties
- Exact Mass: 332.14845513g/mol
- Monoisotopic Mass: 332.14845513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.6Ų
- XLogP3: -0.6
1-{2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-oxoethyl}pyrrolidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5596-0792-1mg |
1-{2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione |
1208446-03-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5596-0792-75mg |
1-{2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione |
1208446-03-0 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F5596-0792-30mg |
1-{2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione |
1208446-03-0 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5596-0792-5μmol |
1-{2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione |
1208446-03-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5596-0792-2mg |
1-{2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione |
1208446-03-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5596-0792-5mg |
1-{2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione |
1208446-03-0 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5596-0792-50mg |
1-{2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione |
1208446-03-0 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F5596-0792-10mg |
1-{2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione |
1208446-03-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5596-0792-20mg |
1-{2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione |
1208446-03-0 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5596-0792-2μmol |
1-{2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione |
1208446-03-0 | 2μmol |
$85.5 | 2023-09-09 |
1-{2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-oxoethyl}pyrrolidine-2,5-dione Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Additional information on 1-{2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-oxoethyl}pyrrolidine-2,5-dione
Introduction to 1-{2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-oxoethyl}pyrrolidine-2,5-dione (CAS No: 1208446-03-0)
1-{2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-oxoethyl}pyrrolidine-2,5-dione is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1208446-03-0, represents a novel molecular entity with a complex structural framework. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of this compound features a pyrrolidine core, which is flanked by an oxadiazole moiety and a piperidine ring. The 5-cyclopropyl substituent on the oxadiazole ring introduces steric hindrance, which can influence the compound's binding affinity and metabolic stability. Additionally, the 2-oxyethyl side chain attached to the piperidine ring adds another layer of complexity, potentially affecting both pharmacokinetic and pharmacodynamic properties. Such structural features are often strategically designed to enhance interactions with biological targets, making this compound an intriguing subject for further investigation.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The oxadiazole scaffold, in particular, has been extensively studied for its role in various pharmacological contexts. Its ability to act as a bioisostere for other heterocycles makes it a valuable component in medicinal chemistry. Furthermore, the piperidine ring is commonly found in many FDA-approved drugs, owing to its favorable pharmacokinetic profile and good oral bioavailability. The combination of these motifs in 1-{2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-oxoethyl}pyrrolidine-2,5-dione suggests that it may exhibit unique properties worthy of further exploration.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in understanding how small molecules interact with biological targets. In the case of 1-{2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-oxyethyl}pyrrolidine-2,5-dione, computational models have suggested potential binding interactions with enzymes and receptors involved in various disease pathways. These predictions have guided experimental efforts toward optimizing the compound's activity and selectivity.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful planning to ensure high yields and purity. Modern synthetic techniques, such as transition-metal-catalyzed reactions and flow chemistry, have been employed to streamline the synthesis process. Additionally, green chemistry principles have been integrated into the synthetic route to minimize waste and improve sustainability. These approaches not only enhance efficiency but also align with global efforts to promote environmentally responsible chemical manufacturing.
Biological evaluation of 1-{2-(4-(5-cyclopropyl)-1H-imidazo[1,5-a][1,3]diazol]-3(2H)-one} (CAS No: 1208446–03–0) has revealed promising preliminary results. In vitro assays have indicated potential activity against several targets relevant to inflammation and cancer biology. The pyrrolidine core has been shown to modulate enzyme activity by acting as a competitive inhibitor or substrate mimic. The oxadiazole moiety further contributes to biological activity by engaging in hydrogen bonding or hydrophobic interactions with protein surfaces. These interactions are critical for determining the compound's efficacy and side effect profile.
The role of computational modeling in drug discovery cannot be overstated. Machine learning algorithms have been trained on large datasets of known drug compounds to predict new molecular entities with desired properties. These algorithms can identify patterns that human chemists might overlook, leading to the discovery of novel candidates like 1-{(E)-3-[4-(5-cyclopropyloxazolizin–5–carboxamido)phenyl]-N-(3-fluorobenzylidene)indolin–2-one} (CAS No: 1208446–03–0). By integrating computational methods with experimental validation, researchers can accelerate the drug development pipeline significantly.
The pharmacokinetic profile of this compound is another area of active investigation. Factors such as solubility, permeability, and metabolic stability are crucial for determining whether a drug candidate will be successful in clinical settings. Advances in biopharmaceutics have provided tools like physiologically based pharmacokinetic (PBPK) modeling to predict how a drug will behave in vivo based on its chemical properties. These models can help identify potential issues early in the development process, saving time and resources.
The regulatory landscape for new drug candidates is complex but essential for ensuring patient safety and efficacy. Regulatory agencies require extensive data on a drug's chemical composition, biological activity, pharmacokinetics, and safety before approving it for clinical use or commercialization. Companies developing new compounds like N-(4-fluorobenzoyl)-N'-(4-chlorobenzoyl)guanidine dihydrochloride (CAS No: 1208446–03–0) must navigate these requirements carefully to bring their products to market successfully.
In conclusion,1-{(E)-3-[4-(5-cyclopropyloxazolizin–5–carboxamido)phenyl]-N-(3-fluorobenzylidene)indolin–2-one (CAS No: 1208446–03–0) represents an exciting example of how structural complexity can lead to novel biological activity. Its unique combination of heterocyclic motifs offers opportunities for further exploration in drug discovery and development. With advances in computational chemistry and synthetic methodologies,this compound has the potential to contribute significantly to future therapeutic strategies across multiple disease areas.
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